N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22N2O4S with a molecular weight of approximately 374.44 g/mol. Its structure includes a benzodioxin moiety, which is known for its diverse biological activities, and a quinazoline derivative that may enhance its pharmacological profile.
1. Antimicrobial Activity
Research has indicated that compounds similar to N-butan-2-yl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxin derivatives can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
2. Anticancer Potential
The quinazoline core in the compound has been linked to anticancer activity. Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation and survival. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
3. Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, these compounds may help maintain higher levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of AChE and other enzymes critical for microbial metabolism.
- Cell Cycle Arrest : By targeting specific kinases, it can halt the progression of cancer cells through the cell cycle.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzodioxin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibition zones compared to controls, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that a related quinazoline derivative induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to confirm increased levels of apoptotic markers after treatment with the compound .
Data Table: Summary of Biological Activities
Activity Type | Related Compound | Effectiveness (IC50) | Mechanism |
---|---|---|---|
Antimicrobial | Benzodioxin Derivative | Varies by strain | Cell membrane disruption |
Anticancer | Quinazoline Analog | ~10 µM | Apoptosis induction |
Neuroprotective | AChE Inhibitor | 5 µM | Acetylcholine level increase |
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-3-15(2)24-21(27)14-31-23-25-18-9-5-4-8-17(18)22(28)26(23)12-16-13-29-19-10-6-7-11-20(19)30-16/h4-11,15-16H,3,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJZMCQVTKEZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.